Cas no 55500-19-1 (1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]-1,4-diazepane)
55500-19-1 structure
Product Name:1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]-1,4-diazepane
CAS-nummer:55500-19-1
MF:C28H42N2O2
MW:438.64528799057
CID:1594260
PubChem ID:6446215
Update Time:2025-04-21
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]-1,4-diazepane Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]-1,4-diazepane
- 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1,4-diazepane
- BRN 0585635
- 55500-19-1
- 1H-1,4-Benzodiazepine, 1-(1,3-benzodioxol-5-ylmethyl)hexahydro-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-, (Z,E)-
-
- Inchi: 1S/C28H42N2O2/c1-23(2)8-5-9-24(3)10-6-11-25(4)14-17-29-15-7-16-30(19-18-29)21-26-12-13-27-28(20-26)32-22-31-27/h8,10,12-14,20H,5-7,9,11,15-19,21-22H2,1-4H3/b24-10+,25-14-
- InChI-sleutel: AEBAPUKTZYBOMY-ABMJGSPESA-N
- LACHT: O1COC2=CC=C(C=C12)CN1CCCN(C/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/C)CC1
Berekende eigenschappen
- Exacte massa: 438.32486
- Monoisotopische massa: 438.324628587g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 10
- Complexiteit: 650
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 2
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7
- Topologisch pooloppervlak: 24.9Ų
Experimentele eigenschappen
- PSA: 24.94
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]-1,4-diazepane Gerelateerde literatuur
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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